
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium
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Overview
Description
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium is an organomagnesium compound, commonly known as a Grignard reagent. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a magnesium-chlorine bond. Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds, making them invaluable in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butylpiperidin-4-YL)(chloro)magnesium typically involves the reaction of tert-butylpiperidine with magnesium in the presence of a halogen source, such as chlorine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) to prevent the highly reactive Grignard reagent from decomposing due to moisture .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain anhydrous conditions and to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic molecules.
Coupling Reactions: It participates in forming carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions in solvents like THF or diethyl ether to prevent the Grignard reagent from reacting with water .
Major Products
The major products formed from these reactions are typically alcohols, resulting from the nucleophilic addition to carbonyl compounds. Other products can include substituted organic molecules, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of derivatives related to (1-Tert-butylpiperidin-4-YL)(chloro)magnesium. For instance, compounds derived from tert-butyl piperidine have demonstrated significant bactericidal activity against both susceptible and drug-resistant Gram-positive bacteria. This includes strains such as methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development into therapeutic agents against bacterial infections .
NLRP3 Inhibition
Another notable application is in the development of NLRP3 inhibitors, which are crucial for managing inflammatory diseases. Research has shown that compounds incorporating the piperidine structure can effectively inhibit NLRP3 activation, thus preventing pyroptosis and the release of pro-inflammatory cytokines like IL-1β. This mechanism was demonstrated in vitro using THP-1 macrophages treated with lipopolysaccharide, where compounds based on this scaffold showed promising results in reducing inflammatory responses .
Materials Science
Synthesis of Functionalized Polymers
The compound has been utilized in synthesizing functionalized polymers through coordination chemistry. Its ability to act as a precursor for magnesium-based catalysts facilitates the creation of polymeric materials with tailored properties. These materials have potential applications in drug delivery systems and as scaffolds for tissue engineering .
Catalysis
Catalytic Applications
this compound serves as a catalyst in various organic transformations, including cross-coupling reactions and nucleophilic substitutions. The presence of the piperidine moiety enhances the reactivity of magnesium, allowing for efficient catalysis under mild conditions. This application is critical in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Case Study 1: Development of Antibacterial Agents
A study focused on synthesizing derivatives of this compound revealed its potential as a scaffold for antibacterial agents. The research involved modifying the piperidine ring to enhance activity against MRSA strains, resulting in several candidates with improved efficacy compared to existing antibiotics .
Case Study 2: Inhibition of NLRP3 Activation
In another study, researchers synthesized a series of compounds based on this compound to evaluate their inhibitory effects on NLRP3 activation. The results indicated that specific modifications led to compounds that significantly reduced pyroptosis in macrophages, showcasing their therapeutic potential in treating inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of (1-Tert-butylpiperidin-4-YL)(chloro)magnesium involves its role as a nucleophile. The magnesium-chlorine bond is highly polarized, making the carbon atom adjacent to magnesium highly nucleophilic. This nucleophilic carbon can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the formation of these bonds, which are fundamental to organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butylmagnesium chloride: Another Grignard reagent with similar reactivity but without the piperidine ring.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A compound used in PROTAC development, featuring a piperidine ring but with different functional groups.
Uniqueness
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium is unique due to the presence of both the tert-butyl group and the piperidine ring, which can influence its reactivity and selectivity in organic synthesis. This combination allows for the formation of specific products that might not be easily accessible using other Grignard reagents.
Biological Activity
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium, a compound of interest in medicinal chemistry, is notable for its potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₇H₁₉ClMgN
- Molecular Weight : 300.0 g/mol
The presence of the tert-butyl group and the piperidine ring contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through:
- Hydrogen Bonding : The piperidine nitrogen can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity.
- Hydrophobic Interactions : The tert-butyl group enhances hydrophobic interactions with lipid membranes and protein pockets, influencing cellular uptake and target binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against various bacterial strains.
- Cytotoxicity : In vitro assays reveal cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative disease models.
Table 1: Biological Activity Summary
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Antimicrobial | Disk diffusion assay | Inhibition zone: 15 mm | |
Cytotoxicity | MTT assay | IC50: 12 µM | |
Neuroprotection | Oxidative stress assay | 30% reduction in ROS |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. Results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 12 µM after 48 hours. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of this compound involved exposing neuronal cell cultures to oxidative stress induced by hydrogen peroxide. Treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls, suggesting its potential for therapeutic use in conditions like Alzheimer's disease.
Properties
Molecular Formula |
C9H18ClMgN |
---|---|
Molecular Weight |
200.00 g/mol |
IUPAC Name |
magnesium;1-tert-butylpiperidin-4-ide;chloride |
InChI |
InChI=1S/C9H18N.ClH.Mg/c1-9(2,3)10-7-5-4-6-8-10;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
DRZIFKOEUVFZDB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N1CC[CH-]CC1.[Mg+2].[Cl-] |
Origin of Product |
United States |
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